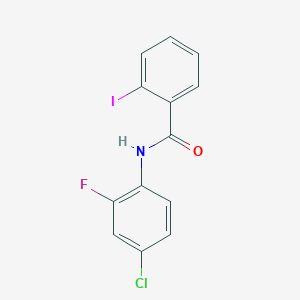
N-(4-chloro-2-fluorophenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-2-iodobenzamide is an organic compound that belongs to the class of halogenated benzamides. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzamide core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-iodobenzamide typically involves the coupling of 4-chloro-2-fluoroaniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, and electrophiles like alkyl halides or acyl chlorides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation and Reduction: Products include quinones, amines, or alcohols.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-iodobenzamide is unique due to the presence of iodine, which imparts distinct reactivity and biological properties compared to other halogenated benzamides. The combination of chlorine, fluorine, and iodine in a single molecule provides a versatile platform for chemical modifications and biological studies.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFINO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXXYANVUBAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyanophenoxy)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B7606918.png)
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B7606920.png)
![4-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B7606932.png)
![2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]acetic acid](/img/structure/B7606938.png)
![5-[(3-Cyanoanilino)methyl]thiophene-3-carbonitrile](/img/structure/B7606946.png)
![4-cyano-N-methyl-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B7606949.png)
![2-(8-azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylacetamide](/img/structure/B7606956.png)
![2-[1-(3-Carbamoylbenzoyl)piperidin-4-yl]acetic acid](/img/structure/B7606969.png)
![2-[1-[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]piperidin-4-yl]acetic acid](/img/structure/B7606977.png)
![5-[(Cyclohex-3-en-1-ylamino)methyl]thiophene-3-carboxamide](/img/structure/B7606995.png)
![5-[(4-Chloro-3-fluoroanilino)methyl]thiophene-3-carboxamide](/img/structure/B7606999.png)
![2-Chloro-5-[(4-cyanothiophen-2-yl)methylamino]benzoic acid](/img/structure/B7607007.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7607011.png)
